molecular formula C5H13N5 B12113242 Imidodicarbonimidic diamide, N-(1-methylethyl)-

Imidodicarbonimidic diamide, N-(1-methylethyl)-

Cat. No.: B12113242
M. Wt: 143.19 g/mol
InChI Key: UBBHRFLEDZWRNR-UHFFFAOYSA-N
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Description

Imidodicarbonimidic diamide, N-(1-methylethyl)-, also known as N,N’-Bis(1-methylethyl)imidodicarbonimidic diamide, is a chemical compound with the molecular formula C5H13N5. It is used in various scientific research applications, particularly in the fields of chemistry and biology. This compound is known for its unique chemical properties and reactivity, making it a valuable substance for various experimental and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidodicarbonimidic diamide, N-(1-methylethyl)- typically involves the reaction of appropriate amines with cyanamide under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of Imidodicarbonimidic diamide, N-(1-methylethyl)- is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or distillation to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Imidodicarbonimidic diamide, N-(1-methylethyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Imidodicarbonimidic diamide, N-(1-methylethyl)- is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential drug candidate for the treatment of certain diseases.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Imidodicarbonimidic diamide, N-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Imidodicarbonimidic diamide, N-(1-methylethyl)- can be compared with other similar compounds, such as:

  • Imidodicarbonimidic diamide, N-(1-methylpropyl)-
  • Imidodicarbonimidic diamide, N-(1-methylbutyl)-

These compounds share similar chemical structures but differ in their alkyl substituents, leading to variations in their reactivity and applications. Imidodicarbonimidic diamide, N-(1-methylethyl)- is unique due to its specific alkyl group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C5H13N5

Molecular Weight

143.19 g/mol

IUPAC Name

1-(diaminomethylidene)-2-propan-2-ylguanidine

InChI

InChI=1S/C5H13N5/c1-3(2)9-5(8)10-4(6)7/h3H,1-2H3,(H6,6,7,8,9,10)

InChI Key

UBBHRFLEDZWRNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N=C(N)N=C(N)N

Origin of Product

United States

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